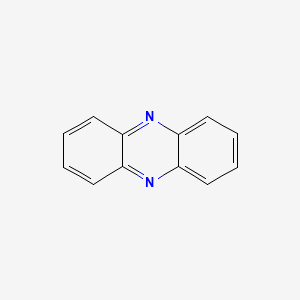

Phenazine

Description

Structure

3D Structure

Properties

IUPAC Name |

phenazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCNDJXKNXGMECE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC=CC3=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059069 | |

| Record name | Phenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or light yellow solid; [Merck Index] Yellow crystalline powder; [Alfa Aesar MSDS] | |

| Record name | Phenazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16513 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

12.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID17510352 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Vapor Pressure |

0.0000326 [mmHg] | |

| Record name | Phenazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16513 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

92-82-0 | |

| Record name | Phenazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzopyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PHENAZINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13157 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenazine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.995 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBENZOPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2JHR6K463W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the History of Phenazine Discovery in Microbiology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history of phenazine discovery in microbiology, from the initial observations of pigmented bacteria to the elucidation of the complex biosynthetic and regulatory pathways. This document provides a historical narrative, details of key experimental protocols, quantitative data on this compound production and activity, and visualizations of the underlying molecular mechanisms.

A Historical Chronicle of this compound Discovery

The story of phenazines begins with the simple observation of color. These nitrogen-containing heterocyclic compounds, produced by a variety of bacteria, often impart vibrant hues to their growth media. This visible characteristic was the first clue to their existence, long before their chemical structures and biological activities were understood.

The Dawn of Discovery: Pyocyanin, the Blue Pus

The first this compound to be described was pyocyanin, the characteristic blue pigment produced by Pseudomonas aeruginosa. In 1860, the French pharmacist Fordos first reported the extraction of this "blue matter" from the pus of wounds, naming it pyocyanin from the Greek words pyo (pus) and kyanos (blue)[1][2]. Fordos noted its solubility in chloroform and its color change to red in acidic conditions, laying the groundwork for future extraction techniques.

It was not until 1882 that the biological origin of pyocyanin was firmly established. The French physician Carle Gessard successfully cultured the bacterium responsible for the "blue pus," which he named Bacillus pyocyaneus (now known as Pseudomonas aeruginosa)[1]. Gessard's work was a pivotal moment, linking a specific microorganism to the production of a distinct chemical compound.

The early 20th century saw the first explorations of the therapeutic potential of phenazines. A crude mixture of substances from P. aeruginosa, dubbed "pyocyanase," was used as an early antibiotic, though its efficacy was debated and its composition poorly defined[1].

Unraveling the Chemical Structure

The true chemical nature of pyocyanin remained a mystery for several decades. In 1924, Wrede and Strack made a significant breakthrough by demonstrating that pyocyanin was a this compound derivative[1]. This laid the foundation for the complete structural elucidation by Hillemann in 1938, who established the definitive structure of pyocyanin as 1-hydroxy-5-methylthis compound.

Expanding the this compound Family

Following the discovery and characterization of pyocyanin, a diverse family of this compound compounds was gradually unveiled from various bacterial sources.

-

Chlororaphin: In 1894, Guignard and Sauvageau described a green pigment from a bacterium they named Bacillus chlororaphis (now Pseudomonas chlororaphis). This pigment, chlororaphin, was later identified as a this compound derivative.

-

Iodinin: In the mid-20th century, a purple pigment with antibiotic activity was isolated from Chromobacterium iodinum (later reclassified as Brevibacterium iodinum). This compound was named iodinin and was one of the first phenazines discovered from a Gram-positive bacterium.

-

Griseolutein: In 1950, a new antibiotic, griseolutein, was reported from a strain of Streptomyces. This discovery highlighted that this compound production was not limited to Pseudomonas and related genera.

-

This compound-1-carboxylic acid (PCA): This yellow this compound is a key precursor in the biosynthesis of many other phenazines and is produced by a wide range of fluorescent Pseudomonas species. Its role as a central intermediate was a crucial piece in understanding this compound biosynthesis.

Experimental Protocols in this compound Research

The study of phenazines has relied on a variety of experimental techniques for their isolation, purification, and characterization.

Historical Methods: A Glimpse into the Past

While the precise, step-by-step details of the earliest experiments are not fully preserved in easily accessible modern literature, the principles of their methods can be reconstructed from historical accounts and later publications that built upon their work.

Fordos's Extraction of Pyocyanin (c. 1860) - A Conceptual Reconstruction:

-

Source Material: Bandages and dressings from wounds exhibiting a blue-green discoloration.

-

Extraction: The stained materials were likely treated with chloroform, which Fordos identified as a good solvent for the blue pigment. This would have involved soaking or washing the materials in chloroform to dissolve the pyocyanin.

-

Purification (Conceptual): Fordos noted the color change to red with acid. It is plausible that he used this property for purification. By shaking the chloroform extract with an acidic aqueous solution, the protonated (red) pyocyanin would move into the aqueous layer, leaving behind chloroform-soluble impurities. Neutralizing the aqueous layer would then revert the pyocyanin to its blue, less water-soluble form, potentially causing it to precipitate or allowing it to be re-extracted into a fresh portion of chloroform.

Gessard's Culture of Bacillus pyocyaneus (c. 1882) - A Conceptual Reconstruction:

-

Isolation: Gessard would have taken samples of "blue pus" from patients.

-

Culture Medium: He would have used the rudimentary culture media of the time, likely a broth made from meat extracts or other nutrient-rich infusions. The use of solid media, pioneered by Robert Koch, was just beginning to be established, so Gessard may have used liquid cultures.

-

Incubation: The cultures would have been incubated at or near body temperature to support the growth of the bacterium.

-

Observation: Gessard would have observed the development of the characteristic blue-green pigmentation in the culture medium, confirming that the bacterium was responsible for its production.

Modern Protocol: Isolation and Purification of Pyocyanin from Pseudomonas aeruginosa

This protocol is a standard method used in modern microbiology labs for the extraction and purification of pyocyanin.

-

Inoculation and Culture: Inoculate a starter culture of P. aeruginosa in a suitable medium such as King's A broth. Incubate for 24-48 hours with shaking to ensure aeration. Use this starter culture to inoculate a larger volume of King's A broth and incubate for 48-72 hours, or until the medium turns a deep blue-green color.

-

Cell Removal: Centrifuge the culture at high speed (e.g., 6000 x g for 10 minutes) to pellet the bacterial cells. Carefully decant and save the supernatant, which contains the secreted pyocyanin.

-

Chloroform Extraction: Transfer the supernatant to a separatory funnel and add an equal volume of chloroform. Shake vigorously for 1-2 minutes, allowing the phases to mix. The pyocyanin will partition into the lower chloroform layer, which will turn blue. Allow the layers to separate and drain the blue chloroform layer into a clean flask. Repeat the extraction of the aqueous layer with fresh chloroform to maximize the yield.

-

Acidification: To the combined chloroform extracts in a clean separatory funnel, add 0.2 M HCl. Shake vigorously. The pyocyanin will become protonated and move into the upper aqueous layer, which will turn a characteristic red color.

-

Basification and Re-extraction: Drain and discard the now clear chloroform layer. To the red acidic aqueous layer, add 1 M NaOH dropwise until the solution turns blue, indicating the deprotonation of pyocyanin. Add an equal volume of fresh chloroform and shake to re-extract the pyocyanin into the chloroform.

-

Evaporation and Crystallization: The final blue chloroform layer can be evaporated under reduced pressure to yield crude pyocyanin crystals. Further purification can be achieved by recrystallization from a suitable solvent.

Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of a this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC) against a specific microorganism.

-

Preparation of this compound Stock Solution: Dissolve a known weight of the purified this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Preparation of Bacterial Inoculum: Grow the target bacterial strain in a suitable broth medium overnight. Dilute the culture to a standardized turbidity, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Serial Dilution in Microtiter Plate: In a 96-well microtiter plate, perform a two-fold serial dilution of the this compound stock solution in the appropriate growth medium. This creates a range of this compound concentrations.

-

Inoculation: Add a standardized volume of the diluted bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at the optimal growth temperature for the target bacterium for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the this compound at which no visible growth of the bacterium is observed.

Quantitative Data on this compound Production and Activity

The following tables summarize quantitative data from modern studies on this compound production and antimicrobial activity. Historical quantitative data from early studies is scarce in readily available literature.

| This compound | Producing Organism | Typical Yield (µg/mL) | Reference |

| Pyocyanin | Pseudomonas aeruginosa | 5 - 20 | |

| This compound-1-carboxylic acid (PCA) | Pseudomonas chlororaphis | 10 - 50 | |

| 2-Hydroxythis compound | Pseudomonas chlororaphis | 5 - 15 |

Table 1: Representative Production Yields of Common Phenazines.

| This compound | Target Organism | MIC (µg/mL) | Reference |

| Pyocyanin | Staphylococcus aureus | 62.5 - 125 | |

| Pyocyanin | Escherichia coli | 125 - 250 | |

| Pyocyanin | Candida albicans | 31.25 - 62.5 | |

| This compound-1-carboxylic acid (PCA) | Fusarium oxysporum | 10 - 20 |

Table 2: Minimum Inhibitory Concentrations (MIC) of Selected Phenazines against Various Microorganisms.

Biosynthesis and Regulatory Pathways

The production of phenazines is a complex process involving a conserved biosynthetic pathway and intricate regulatory networks that respond to environmental cues and cell density.

The Core this compound Biosynthetic Pathway

The biosynthesis of the core this compound structure originates from the shikimic acid pathway, with chorismic acid serving as the primary precursor. A conserved set of genes, organized in the phz operon (phzABCDEFG), encodes the enzymes responsible for converting chorismic acid into this compound-1-carboxylic acid (PCA). PCA then serves as a branching point for the synthesis of a variety of other this compound derivatives through the action of modifying enzymes.

Regulatory Networks Controlling this compound Production

This compound biosynthesis is tightly regulated by a complex interplay of signaling systems, including the GacS/GacA two-component system and quorum sensing.

Quorum Sensing Regulation of Pyocyanin Production in P. aeruginosa

In P. aeruginosa, the production of pyocyanin is largely controlled by a hierarchical quorum-sensing network involving the las and rhl systems. These systems respond to the accumulation of specific autoinducer molecules, N-acyl-homoserine lactones (AHLs), which signal a high cell density.

The GacS/GacA Two-Component System

The GacS/GacA system is a global regulatory system that, in many pseudomonads, acts upstream of quorum sensing. It responds to unknown environmental signals and, through a cascade involving small regulatory RNAs (like RsmY and RsmZ) and RNA-binding proteins (like RsmA), ultimately influences the expression of the phz genes.

Conclusion

The history of this compound discovery in microbiology is a testament to the power of observation, the rigor of chemical and biological investigation, and the ever-expanding understanding of the microbial world. From the initial curiosity surrounding "blue pus" to the detailed molecular understanding of their biosynthesis and regulation, phenazines have emerged as a diverse and important class of bacterial secondary metabolites. For researchers, scientists, and drug development professionals, the rich history of this compound research provides a compelling case study in natural product discovery and a foundation for the future development of new therapeutics and biotechnological applications.

References

A Technical Guide to the Natural Sources of Phenazine-Producing Bacteria: Isolation, Characterization, and Quantification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazines are a large and diverse class of nitrogen-containing heterocyclic compounds produced by a wide range of bacteria. These redox-active secondary metabolites exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and biocontrol properties, making them a focal point for drug discovery and agricultural biotechnology. This technical guide provides an in-depth overview of the natural sources of phenazine-producing bacteria, with a focus on their isolation from diverse environments, cultivation, and the quantification of their this compound products. Detailed experimental protocols and an exploration of the key signaling pathways regulating this compound biosynthesis are presented to aid researchers in this field.

Natural Habitats of this compound-Producing Bacteria

This compound-producing bacteria are ubiquitous in nature, occupying a variety of ecological niches. Their widespread distribution underscores their ecological significance and adaptability. The primary natural reservoirs for these microorganisms include soil, particularly the rhizosphere of plants, marine environments, and associations with other organisms.

Soil and Rhizosphere

Soil is a rich reservoir of microbial diversity, and a significant source of this compound-producing bacteria. The rhizosphere, the narrow region of soil that is directly influenced by root secretions, is particularly enriched with these bacteria.[1][2][3] Plant roots exude a variety of organic compounds that can serve as nutrients and signaling molecules, fostering the growth of specific microbial communities, including those that produce phenazines.

Genera such as Pseudomonas and Streptomyces are prominent this compound producers commonly isolated from the rhizosphere of various crops, including wheat and maize.[1][3] For instance, Pseudomonas chlororaphis and Pseudomonas fluorescens are well-documented inhabitants of the wheat rhizosphere where they produce this compound-1-carboxylic acid (PCA), a compound known for its antifungal properties that contribute to the suppression of soilborne plant pathogens. Metagenomic studies have revealed that this compound-producing bacteria can constitute a notable fraction of the total bacterial community in agricultural soils, with their abundance often being higher in the rhizosphere compared to bulk soil.

Marine Environments

The marine ecosystem, with its unique physicochemical properties, harbors a diverse array of microorganisms with novel metabolic capabilities, including the production of phenazines. This compound-producing bacteria have been isolated from various marine sources, such as seawater, marine sediments, and in association with marine organisms like sponges.

Marine-derived Streptomyces and other actinobacteria are particularly recognized for producing a variety of this compound compounds, some of which are structurally distinct from their terrestrial counterparts. For example, new streptophenazines have been isolated from marine Streptomyces species associated with sponges. The genus Pelagiobacter is another example of a marine bacterium that produces novel this compound antibiotics.

Associations with Eukaryotic Hosts

This compound-producing bacteria are also found in association with a range of eukaryotic hosts, from insects to humans. In some instances, these bacteria play a role in symbiotic relationships, while in others, they can be opportunistic pathogens. For example, Pseudomonas aeruginosa, a well-known this compound producer, is an opportunistic human pathogen that can cause severe infections, particularly in immunocompromised individuals. The production of phenazines like pyocyanin by P. aeruginosa is considered a virulence factor.

Quantitative Production of Phenazines

The yield of this compound compounds varies significantly depending on the bacterial species, strain, and cultivation conditions. Genetic engineering and optimization of fermentation processes have been employed to enhance the production of these valuable metabolites. The following tables summarize reported yields of key phenazines from different bacterial sources.

Table 1: Production of this compound-1-Carboxylic Acid (PCA) and its Derivatives by Pseudomonas Species

| Bacterial Strain | Genotype/Modification | This compound Compound(s) | Yield (mg/L) | Reference |

| Pseudomonas chlororaphis GP72 | Wild-type | PCA, 2-OH-PCA | - | |

| Pseudomonas chlororaphis | Engineered for PCA production | PCA | 10,653 | |

| Pseudomonas aeruginosa SP9 | Wild-type | Pyocyanin | 0.174 | |

| Pseudomonas aeruginosa SPm9 | Mutant (NTG treated) | Phenazines | 496 | |

| Pseudomonas chlororaphis subsp. aurantiaca | Wild-type | PCA | 86.1 |

Table 2: Production of Phenazines by Streptomyces and Other Actinobacteria

| Bacterial Strain | Source | This compound Compound(s) | Yield | Reference |

| Streptomyces sp. ID63040 | Soil | N-acetyl-cysteinylated streptophenazines | 3.8 mg from 2.5 L culture | |

| Streptomyces griseoluteus P510 | Soil | Griseoluteic acid, PCA, 1-OH-PHZ | 9.1 mg GA, 3.2 mg Cmpd 1, 6.5 mg Cmpd 2 from 10 L culture | |

| Nocardiopsis sp. 13-33-15 | Marine Sponge | 1,6-dihydroxythis compound, 1,6-dimethoxythis compound | Not specified | |

| Streptomyces lomondensis S015 | - | 1-carboxyl-6-formyl-4,7,9-trihydroxy-phenazine (CFTHP) | - |

Experimental Protocols

This section provides detailed methodologies for the isolation, screening, cultivation, extraction, and quantification of this compound-producing bacteria and their metabolites.

Isolation and Screening of this compound-Producing Bacteria from the Rhizosphere

This protocol outlines the steps for isolating this compound-producing bacteria from soil surrounding plant roots.

Materials:

-

Plant with intact root system and adhering soil

-

Sterile distilled water

-

Sterile flasks and test tubes

-

Vortex mixer

-

Sonicator

-

0.1x Tryptic Soy Agar (TSA) or King's B medium amended with cycloheximide (100 µg/mL)

-

Sterile petri dishes

-

Incubator

-

PCR thermocycler

-

Primers for phzF or phzE genes

-

DNA extraction kit

-

Agarose gel electrophoresis equipment

Procedure:

-

Sample Collection: Carefully excavate a plant, preserving the root system with a good amount of adhering rhizosphere soil.

-

Rhizosphere Soil Suspension: Place the root system in a sterile flask containing a known volume of sterile distilled water (e.g., 50 mL). Vortex vigorously for 2 minutes to dislodge the soil. Further dislodge attached microorganisms by sonicating the flask for 30-60 seconds.

-

Serial Dilution and Plating: Prepare a tenfold serial dilution of the soil suspension in sterile distilled water. Plate 100 µL of appropriate dilutions (e.g., 10⁻³, 10⁻⁴, 10⁻⁵) onto 0.1x TSA or King's B agar plates containing cycloheximide to inhibit fungal growth.

-

Incubation: Incubate the plates at room temperature or 28°C for 48-72 hours.

-

Colony Selection and Purification: Observe the plates for bacterial colonies exhibiting pigmentation (yellow, orange, red, blue-green), which can be an initial indicator of this compound production. Select distinct morphotypes and streak them onto fresh plates to obtain pure cultures.

-

PCR Screening:

-

Extract genomic DNA from the purified isolates using a commercial DNA extraction kit.

-

Perform PCR using primers targeting a conserved region of a core this compound biosynthesis gene, such as phzF or phzE.

-

Example phzE primers: phzEf: 5′-GGCGCCAACTTCGTYATCAA-3′ and phzEr: 5′-GCYTCGATGAAGTACTCGGTGTG-3′.

-

Analyze the PCR products by agarose gel electrophoresis. The presence of an amplicon of the expected size indicates the genetic potential for this compound production.

-

Cultivation for this compound Production

The composition of the culture medium and cultivation conditions significantly influence this compound production.

Media Formulations:

-

King's B Medium (for Pseudomonas): Proteose peptone (20 g/L), glycerol (10 g/L), K₂HPO₄ (1.5 g/L), MgSO₄·7H₂O (1.5 g/L).

-

GSS Medium (for Streptomyces): Glucose (20 g/L), soluble starch (10 g/L), soybean meal (25 g/L), beef extract (1 g/L), yeast extract (4 g/L), NaCl (2 g/L), K₂HPO₄ (0.25 g/L), CaCO₃ (2 g/L), pH 7.2.

-

GYM Medium (for Actinobacteria): Glucose (4 g/L), yeast extract (4 g/L), malt extract (4 g/L), CaCO₃ (2 g/L), adjust pH to 7.2.

Cultivation Conditions:

-

Temperature: Typically 28-30°C for most soil and marine isolates.

-

Aeration: Vigorous shaking (200-250 rpm) is generally required for optimal production.

-

Incubation Time: this compound production usually occurs during the late exponential to stationary phase of growth, typically between 48 and 120 hours.

Extraction and Quantification of Phenazines by HPLC

High-Performance Liquid Chromatography (HPLC) is the most common method for the separation and quantification of this compound compounds.

Materials:

-

Bacterial culture

-

Centrifuge

-

Ethyl acetate or acidified ethyl acetate

-

Rotary evaporator

-

Methanol (HPLC grade)

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column

-

This compound standards (e.g., PCA, pyocyanin)

Extraction Procedure:

-

Cell-free Supernatant: Centrifuge the bacterial culture at high speed (e.g., 10,000 x g) for 15-20 minutes to pellet the cells.

-

Solvent Extraction: Transfer the supernatant to a separatory funnel. Add an equal volume of ethyl acetate. For acidic phenazines like PCA, acidify the supernatant to pH 2 with HCl before extraction. Shake vigorously for 2-3 minutes.

-

Phase Separation: Allow the layers to separate and collect the upper organic phase. Repeat the extraction of the aqueous phase twice more with fresh ethyl acetate.

-

Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Evaporate the solvent using a rotary evaporator to obtain the crude this compound extract.

-

Sample Preparation for HPLC: Redissolve the dried extract in a known volume of methanol. Filter the sample through a 0.22 µm syringe filter before injecting it into the HPLC.

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA) or formic acid, is commonly used. For example, a gradient of 10% to 90% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV-Vis detector set at the maximum absorbance wavelength for the this compound of interest (e.g., ~250 nm or ~365 nm for PCA, ~237 nm, ~313 nm, or ~376 nm for pyocyanin).

-

Quantification: Create a standard curve using known concentrations of pure this compound standards. Calculate the concentration of phenazines in the sample by comparing their peak areas to the standard curve.

Regulatory Pathways of this compound Biosynthesis

The production of phenazines is a tightly regulated process, often controlled by complex signaling networks that respond to cell density and environmental cues. In Pseudomonas species, two major regulatory systems play a pivotal role: the Gac-Rsm pathway and quorum sensing.

The Gac-Rsm Pathway

The GacS/GacA two-component system is a global regulator of secondary metabolism in many Gram-negative bacteria. The sensor kinase GacS autophosphorylates in response to an unknown environmental signal. The phosphate group is then transferred to the response regulator GacA. Phosphorylated GacA activates the transcription of small non-coding RNAs (sRNAs) such as RsmX, RsmY, and RsmZ. These sRNAs sequester the translational repressor protein RsmA (or its homolog RsmE), thereby relieving the repression of target mRNAs, including those involved in this compound biosynthesis.

Quorum Sensing

Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in a population density-dependent manner. In many Pseudomonas species, the production of phenazines is regulated by N-acyl-homoserine lactone (AHL)-based quorum sensing systems, such as the LasI/LasR and RhlI/RhlR systems.

The LuxI-type synthase (e.g., PhzI, LasI, RhlI) produces a specific AHL signal molecule. As the bacterial population density increases, the concentration of the AHL signal in the environment surpasses a threshold. The AHL then binds to and activates its cognate LuxR-type transcriptional regulator (e.g., PhzR, LasR, RhlR). The activated regulator then binds to specific DNA sequences (lux boxes) in the promoter regions of target genes, including the this compound biosynthesis (phz) operon, thereby activating their transcription.

Experimental Workflow Overview

The following diagram provides a logical workflow for the discovery and characterization of this compound-producing bacteria from environmental samples.

Conclusion

The natural world remains a vast and largely untapped resource for the discovery of novel bioactive compounds. This compound-producing bacteria, with their wide distribution and diverse metabolic capabilities, represent a promising avenue for the identification of new therapeutic agents and biocontrol solutions. The methodologies and regulatory insights presented in this guide are intended to equip researchers with the necessary tools to explore this exciting field of natural product research. A systematic approach, combining classical microbiology with modern analytical and molecular techniques, will be crucial in unlocking the full potential of these fascinating microorganisms and their secondary metabolites.

References

The Phenazine Core: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of the Structure, Chemical Properties, and Synthesis of the Phenazine Nucleus

The this compound core, a nitrogen-containing tricyclic aromatic scaffold, is a cornerstone in the development of a diverse array of biologically active compounds and functional materials. This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of the this compound nucleus, detailed experimental protocols for its synthesis, and a look into its biological significance, tailored for researchers, scientists, and professionals in drug development.

The this compound Core Structure

This compound, with the chemical formula C₁₂H₈N₂, is a dibenzo-annulated pyrazine. The planar, aromatic structure consists of two benzene rings fused to a central pyrazine ring. This arrangement imparts unique electronic properties and a rigid conformation, making it an attractive scaffold for medicinal chemistry and materials science.

Caption: The core structure of this compound with standard numbering.

Physicochemical Properties

The chemical and physical properties of the this compound core are critical for its application in various fields. These properties can be fine-tuned through substitution on the benzene rings.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₈N₂ | [1] |

| Molecular Weight | 180.21 g/mol | [1] |

| Appearance | Yellow to brown crystalline powder | [1] |

| Melting Point | 172-176 °C | |

| Boiling Point | 360 °C | |

| Solubility | Insoluble in water; soluble in mineral acids, moderately soluble in ether and benzene, slightly soluble in alcohol. | |

| pKa | 1.20 (at 20°C) | |

| Redox Potential | -1.74 V | [2] |

Spectral Properties

The spectral characteristics of this compound are fundamental for its identification and for studying its electronic behavior.

| Spectral Data | Key Features |

| UV-Vis (in solution) | Strong absorption bands around 250 nm and a weaker, broad band between 340-380 nm. |

| Infrared (IR) | Characteristic peaks for C-H aromatic stretching (around 3050 cm⁻¹), C=C and C=N stretching (1650-1400 cm⁻¹), and aromatic C-H bending (below 900 cm⁻¹). |

| ¹H NMR (in CDCl₃) | Two multiplets in the aromatic region: δ 8.25-8.35 ppm and δ 7.85-7.95 ppm. |

Chemical Synthesis Protocols

Several synthetic routes to the this compound core have been developed, with the Wohl-Aue reaction being a classic method. Another common approach involves the condensation of an ortho-diamine with an ortho-quinone derivative.

Wohl-Aue Reaction

The Wohl-Aue reaction involves the condensation of an aromatic nitro compound with an aniline in the presence of a base.

Caption: General workflow of the Wohl-Aue reaction for this compound synthesis.

Detailed Experimental Protocol (Adapted from literature):

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add aniline and nitrobenzene.

-

Reaction Initiation: While stirring vigorously, slowly add powdered potassium hydroxide.

-

Heating: Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

Work-up: After the reaction is complete, pour the mixture into water to dissolve the potassium salts.

-

Isolation: The crude this compound product, which is sparingly soluble in cold benzene, can be isolated by filtration.

-

Purification: Further purification can be achieved by extraction with concentrated hydrochloric acid followed by recrystallization from a suitable solvent like ethanol.

Synthesis from o-Phenylenediamine and Catechol

This method provides an alternative route to the this compound core.

Caption: Synthesis of this compound from o-phenylenediamine and catechol.

Detailed Experimental Protocol (Adapted from literature):

-

Reaction Setup: Combine o-phenylenediamine and catechol in a high-boiling point solvent such as xylene in a reaction vessel.

-

Cyclization: Heat the mixture under reflux for an extended period (e.g., 40-90 hours) while bubbling an oxidant (e.g., air or oxygen) through the solution.[3]

-

Cooling and Precipitation: Upon cooling, the this compound product will precipitate from the solution.

-

Isolation and Purification: The solid product is collected by filtration and can be purified by recrystallization from a suitable solvent.

Biosynthesis of the this compound Core

In nature, phenazines are produced by a variety of bacteria, primarily through the shikimic acid pathway. This pathway is a key metabolic route for the biosynthesis of aromatic compounds.

Caption: Simplified biosynthetic pathway of the this compound core.

The biosynthesis begins with chorismic acid, a key intermediate of the shikimate pathway. Through a series of enzymatic reactions, chorismic acid is converted into this compound-1,6-dicarboxylic acid or this compound-1-carboxylic acid, which serve as the foundational precursors for the vast array of this compound natural products.

Biological Significance and Applications

This compound-containing compounds exhibit a broad spectrum of biological activities, making them a focal point of research in drug discovery and development.

-

Antimicrobial Activity: Many naturally occurring phenazines, such as pyocyanin produced by Pseudomonas aeruginosa, possess potent antibacterial and antifungal properties.

-

Antitumor Activity: Certain synthetic and natural phenazines have demonstrated significant cytotoxicity against various cancer cell lines.

-

Redox Cycling: The ability of the this compound core to undergo reversible redox reactions is central to its biological activity, often leading to the generation of reactive oxygen species (ROS) that can induce cellular damage in target organisms.

-

Drug Development: The rigid, planar structure of the this compound core makes it an excellent scaffold for designing DNA intercalating agents and other targeted therapeutics. Its chemical tractability allows for the synthesis of large libraries of derivatives for structure-activity relationship (SAR) studies.

This technical guide provides a foundational understanding of the this compound core for researchers and professionals. The unique structural and chemical properties of this scaffold, combined with its accessibility through various synthetic routes, ensure its continued importance in the development of new therapeutic agents and advanced materials.

References

The Biosynthesis of Phenazine from the Shikimic Acid Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenazines are a class of nitrogen-containing heterocyclic compounds produced by a variety of bacteria, renowned for their broad-spectrum antibiotic, antitumor, and biocontrol properties. The biosynthesis of the core phenazine structure originates from the shikimic acid pathway, a central metabolic route for the production of aromatic compounds in microorganisms and plants. This technical guide provides an in-depth overview of the this compound biosynthetic pathway, detailing the enzymatic steps, key intermediates, and regulatory networks. It is designed to serve as a comprehensive resource for researchers in microbiology, synthetic biology, and drug development, offering detailed experimental protocols, quantitative data, and visual representations of the core processes to facilitate further research and application of these versatile natural products.

Introduction

This compound biosynthesis begins with the diversion of chorismic acid, a key intermediate of the shikimic acid pathway.[1] Through a series of enzymatic reactions catalyzed by the products of the phz operon, two molecules of a chorismate-derived precursor are condensed and modified to form the characteristic tricyclic this compound scaffold.[2][3] The most common core structures, this compound-1-carboxylic acid (PCA) and this compound-1,6-dicarboxylic acid (PDC), serve as precursors for the vast diversity of over 150 known this compound derivatives.[1][4] Understanding the intricacies of this pathway is crucial for harnessing the biotechnological potential of phenazines, from developing novel antibiotics to engineering microbial strains for enhanced production of desired compounds.

The Core Biosynthetic Pathway

The conversion of chorismic acid to the foundational this compound molecules, PCA and PDC, is orchestrated by a conserved set of enzymes encoded by the phz operon, typically comprising phzA, phzB, phzC, phzD, phzE, phzF, and phzG.

The pathway initiates with the action of PhzC , a 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase, which channels precursors from primary metabolism into the shikimate pathway, ultimately leading to chorismic acid. PhzE , an isochorismate synthase, then converts chorismic acid to 2-amino-2-deoxyisochorismic acid (ADIC). Subsequently, PhzD catalyzes the formation of trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA).

The isomerization of DHHA to 6-amino-5-oxocyclohex-2-ene-1-carboxylic acid (AOCHC) is a critical step catalyzed by the isomerase PhzF . Following this, PhzB facilitates the condensation of two AOCHC molecules to form the tricyclic intermediate hexahydrothis compound-1,6-dicarboxylic acid (HHPDC). The final steps of core this compound biosynthesis are mediated by the FMN-dependent oxidase PhzG , which is involved in the oxidation of HHPDC to dihydrothis compound-1,6-dicarboxylic acid (DHPDC) and, through oxidative decarboxylation, to dihydrothis compound-1-carboxylic acid (DHPCA). The role of PhzA , which shares high sequence similarity with PhzB, is thought to enhance the efficiency of PCA production, although it is not essential for the process.

References

- 1. researchgate.net [researchgate.net]

- 2. The structural biology of this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. An upstream sequence modulates this compound production at the level of transcription and translation in the biological control strain Pseudomonas chlororaphis 30-84 - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Action of Phenazine Antibiotics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the fundamental mechanisms through which phenazine antibiotics exert their antimicrobial effects. Phenazines, a class of heterocyclic nitrogen-containing compounds produced by a wide range of bacteria, exhibit broad-spectrum activity against various pathogens. Their mode of action is multifaceted, primarily revolving around their ability to participate in redox cycling, leading to the generation of reactive oxygen species (ROS), interfere with essential cellular processes such as DNA replication and quorum sensing, and act as electron shuttles. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core mechanisms to facilitate a comprehensive understanding for research and development purposes.

Redox Cycling and Generation of Reactive Oxygen Species (ROS)

The cornerstone of the antimicrobial activity of many this compound antibiotics is their ability to undergo redox cycling within bacterial cells.[1][2] Phenazines can accept electrons from cellular reducing agents, such as NADH and NADPH, to form a reduced this compound radical. This radical can then readily transfer an electron to molecular oxygen (O₂), regenerating the oxidized this compound and producing a superoxide anion (O₂⁻). This process can repeat, creating a catalytic cycle that continuously generates superoxide.

The superoxide anion can be further converted to other more potent ROS, including hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH), through various cellular reactions. This accumulation of ROS leads to significant oxidative stress within the bacterial cell, causing widespread damage to essential biomolecules, including lipids, proteins, and nucleic acids.[3][4] This oxidative damage disrupts cellular homeostasis and ultimately leads to cell death.

Interaction with DNA

Several studies have demonstrated that this compound antibiotics can directly interact with DNA, contributing to their antimicrobial effects.[5] The planar structure of the this compound ring allows for intercalation between DNA base pairs, which can distort the helical structure of DNA and interfere with essential processes like replication and transcription. Furthermore, some phenazines, such as pyocyanin, have been shown to bind to the deoxyribose-phosphate backbone of DNA. This binding can lead to local perturbations in the DNA double helix and may enhance electron transfer along the DNA molecule. The interaction with DNA can also lead to DNA cleavage, particularly in the presence of reducing agents, further contributing to cytotoxicity.

Inhibition of Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication system that bacteria use to coordinate gene expression based on population density. This system is crucial for the regulation of virulence factors, biofilm formation, and antibiotic resistance in many pathogenic bacteria. This compound production itself is often regulated by QS systems in the producing organisms. Interestingly, there is growing evidence that phenazines can also interfere with the QS systems of competing bacteria. By disrupting these communication pathways, phenazines can inhibit the coordinated pathogenic behaviors of other microbes, providing a competitive advantage to the this compound-producing organism. The exact mechanisms of QS inhibition by phenazines are still under investigation but may involve interference with signal molecule synthesis, receptor binding, or downstream signaling cascades.

Quantitative Data Summary

The antimicrobial efficacy of this compound antibiotics can be quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. The following tables summarize the MIC values of common this compound antibiotics against a selection of pathogenic bacteria and fungi.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Antibiotics against Bacteria

| This compound Compound | Bacterial Species | MIC (µg/mL) | Reference |

| Pyocyanin | Staphylococcus aureus | 50 - 150 | |

| Pyocyanin | Escherichia coli | 91.7 | |

| Pyocyanin | Pseudomonas aeruginosa | 91.7 | |

| Pyocyanin | Bacillus cereus | 33.3 - 233.3 | |

| Pyocyanin | Salmonella typhi | 33.3 - 233.3 | |

| Pyocyanin | Klebsiella pneumoniae | 120 - 180 | |

| This compound-1-carboxylic acid (PCA) | Vibrio anguillarum | 25 | |

| Halogenated Phenazines | MRSA | 0.05 - 9.38 | |

| Halogenated Phenazines | MRSE | 2.35 | |

| Halogenated Phenazines | VRE | 0.20 |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound Antibiotics against Fungi

| This compound Compound | Fungal Species | MIC (µg/mL) | Reference |

| Pyocyanin | Candida albicans | 250 - 300 | |

| Pyocyanin | Aspergillus niger | 58.3 - 250 | |

| Pyocyanin | Aspergillus parasiticus | 58.3 - 250 | |

| Pyocyanin | Fusarium proliferatum | 58.3 - 250 | |

| This compound-1-carboxylic acid (PCA) | Botrytis cinerea | 25 | |

| This compound-1-ol | Candida species | >1 (with azoles) | |

| This compound-1-carboxamide (PCN) | Candida species | >1 (with azoles) |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a this compound antibiotic.

Materials:

-

This compound antibiotic stock solution (in a suitable solvent like DMSO)

-

Bacterial or fungal culture in logarithmic growth phase

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare serial two-fold dilutions of the this compound antibiotic in the broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Inoculate each well with 100 µL of the microbial suspension, adjusted to a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

-

Include a positive control well (microorganism in broth without antibiotic) and a negative control well (broth only).

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth, which can be assessed visually or by measuring the optical density at 600 nm.

Assay for Reactive Oxygen Species (ROS) Generation

This protocol describes a method to measure intracellular ROS production in bacteria upon exposure to this compound antibiotics using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA).

Materials:

-

Bacterial culture

-

Phosphate-buffered saline (PBS)

-

2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) stock solution (in DMSO)

-

This compound antibiotic solution

-

Fluorometer or fluorescence microplate reader

Procedure:

-

Grow bacteria to the mid-logarithmic phase and harvest by centrifugation.

-

Wash the cell pellet twice with PBS.

-

Resuspend the cells in PBS containing H₂DCFDA (final concentration typically 5-10 µM) and incubate in the dark for 30-60 minutes at 37°C to allow the probe to enter the cells.

-

Centrifuge the cells to remove the extracellular H₂DCFDA and resuspend in fresh PBS.

-

Add the this compound antibiotic to the cell suspension at the desired concentration.

-

Incubate for a specific time period (e.g., 15-60 minutes).

-

Measure the fluorescence intensity at an excitation wavelength of ~495 nm and an emission wavelength of ~525 nm.

-

An increase in fluorescence intensity compared to an untreated control indicates the generation of ROS.

DNA Interaction Assay: DNase I Footprinting

This protocol provides a general outline for a DNase I footprinting assay to identify the binding site of a this compound antibiotic on a specific DNA fragment.

Materials:

-

Purified DNA fragment of interest, radioactively or fluorescently labeled at one end

-

This compound antibiotic

-

DNase I

-

DNase I digestion buffer

-

Stop solution (containing EDTA)

-

Denaturing polyacrylamide gel

-

Sequencing ladder of the same DNA fragment (for size reference)

Procedure:

-

Incubate the end-labeled DNA fragment with varying concentrations of the this compound antibiotic in a binding buffer for a sufficient time to allow binding equilibrium to be reached.

-

Add a predetermined, limiting amount of DNase I to the reaction and incubate for a short period (e.g., 1-2 minutes) to achieve partial digestion (on average, one cut per DNA molecule).

-

Stop the reaction by adding a stop solution containing a chelating agent like EDTA.

-

Purify the DNA fragments, for example, by phenol-chloroform extraction and ethanol precipitation.

-

Separate the DNA fragments by size on a denaturing polyacrylamide gel alongside a sequencing ladder of the same DNA.

-

Visualize the DNA fragments by autoradiography (for radioactive labels) or fluorescence imaging.

-

The binding site of the this compound will appear as a "footprint," a region on the gel where the DNA is protected from DNase I cleavage, resulting in a gap in the ladder of DNA fragments compared to a control reaction without the this compound.

Conclusion

The antimicrobial action of this compound antibiotics is a complex interplay of multiple mechanisms. Their ability to act as redox catalysts and generate cytotoxic reactive oxygen species is a primary mode of action. Concurrently, their interactions with DNA and interference with bacterial communication systems like quorum sensing contribute significantly to their overall efficacy. A thorough understanding of these core mechanisms is essential for the rational design of novel this compound-based therapeutics and for developing strategies to combat antibiotic resistance. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

References

- 1. devtoolsdaily.com [devtoolsdaily.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous Activation of Iron- and Thiol-Based Sensor-Regulator Systems by Redox-Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GraphViz Examples and Tutorial [graphs.grevian.org]

The Role of Phenazines in Microbial Electron Shuttling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role phenazine compounds play in microbial physiology, particularly their function as electron shuttles. Phenazines, a class of nitrogen-containing heterocyclic aromatic compounds produced by a variety of bacteria, are key players in a range of biological processes, including microbial pathogenesis, biofilm formation, and interspecies competition. Their ability to facilitate extracellular electron transfer (EET) is central to these functions, allowing microorganisms to respire on extracellular substrates and communicate with their environment. This document details the biosynthesis of major phenazines, their electrochemical properties, and the mechanisms by which they mediate electron flow. Furthermore, it provides detailed experimental protocols for the study of these fascinating molecules and their functions.

This compound Biosynthesis: From Precursor to Active Compound

Bacteria, most notably from the genus Pseudomonas, synthesize a variety of this compound derivatives. The core this compound structure is derived from the shikimic acid pathway, with chorismic acid serving as the initial precursor. A conserved set of genes, organized in one or more phz operons, encodes the enzymes responsible for this biosynthesis. In Pseudomonas aeruginosa, two highly homologous operons, phz1 and phz2, are responsible for the production of the foundational this compound, this compound-1-carboxylic acid (PCA)[1].

From PCA, a suite of other phenazines are generated through the action of modifying enzymes. Key derivatives include pyocyanin (PYO), 1-hydroxythis compound (1-OH-PHZ), and this compound-1-carboxamide (PCN). The conversion of PCA to these compounds is catalyzed by specific enzymes such as a methyltransferase (PhzM) and a monooxygenase (PhzS) for PYO synthesis, and an amidotransferase (PhzH) for PCN production[1][2]. The specific phenazines produced can vary between species and even strains, and are often influenced by environmental conditions[3].

The Electrochemical Properties of Phenazines

The function of phenazines as electron shuttles is intrinsically linked to their redox properties. These molecules can be reversibly oxidized and reduced, allowing them to accept electrons from microbial metabolic processes and donate them to external electron acceptors. The redox potential (Em) of a this compound determines the thermodynamic favorability of these electron transfers. The redox potentials of several key phenazines are summarized in Table 1. The differences in their redox potentials allow for a tiered system of electron shuttling, enabling microbes to adapt to various redox environments[4].

Table 1: Redox Potentials of Common Phenazines

| This compound | Abbreviation | Midpoint Potential (Em vs. SHE at pH 7) | Reference(s) |

| Pyocyanin | PYO | -34 mV | |

| This compound-1-carboxylic acid | PCA | -116 mV | |

| 1-Hydroxythis compound | 1-OH-PHZ | Varies, generally more negative than PYO | |

| This compound-1-carboxamide | PCN | Varies, generally more negative than PYO |

Mechanism of this compound-Mediated Electron Shuttling

Phenazines facilitate extracellular electron transfer by acting as mobile electron carriers. The process begins with the reduction of phenazines by intracellular electron donors, such as NADH. Once reduced, these lipid-soluble molecules can diffuse across the bacterial cell membranes into the extracellular environment. Extracellularly, the reduced phenazines can donate electrons to a variety of terminal electron acceptors, including oxygen, ferric iron (Fe³⁺), or the anode of a bioelectrochemical system. This process regenerates the oxidized form of the this compound, which can then diffuse back into the cell to repeat the cycle. This shuttling mechanism is crucial for microbial survival in anaerobic or microaerobic environments, such as the dense interior of a biofilm, where direct access to terminal electron acceptors is limited.

References

- 1. Functional Analysis of Genes for Biosynthesis of Pyocyanin and this compound-1-Carboxamide from Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]

- 3. Measurement of Phenazines in Bacterial Cultures | Springer Nature Experiments [experiments.springernature.com]

- 4. Pyocyanin Alters Redox Homeostasis and Carbon Flux through Central Metabolic Pathways in Pseudomonas aeruginosa PA14 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Phenazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of phenazine derivatives, a class of nitrogen-containing heterocyclic compounds. Renowned for their diverse biological activities and unique electrochemical characteristics, phenazines are a subject of intense research in medicinal chemistry, materials science, and biotechnology.[1][2][3] This document details key properties, outlines standardized experimental protocols for their determination, and illustrates fundamental synthesis and biological pathways.

Physical Properties of this compound Derivatives

The physical properties of phenazines, such as melting point, solubility, and spectroscopic characteristics, are foundational to their application and study. These properties are significantly influenced by the nature and position of substituents on the core this compound structure.[2]

Melting Point

The melting point of a this compound derivative is a crucial indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities lead to a depressed and broader melting range.

Solubility

The planar, aromatic structure of the this compound core generally results in poor solubility in polar solvents like water. However, they are more readily soluble in organic solvents such as ethanol, acetone, chloroform, and DMSO. The introduction of functional groups can significantly alter solubility; for instance, hydroxyl or sulfonic acid groups can increase aqueous solubility, particularly in alkaline solutions, while alkyl side chains enhance lipophilicity.

Spectroscopic Properties (UV-Vis Absorption and Fluorescence)

This compound derivatives are chromophoric and many are fluorescent, making UV-Vis absorption and fluorescence spectroscopy essential characterization techniques. Their spectra are sensitive to substituents and the solvent environment. The core structure provides a rigid, planar scaffold that often leads to useful photophysical properties. Many this compound-based dyes exhibit absorption and emission in the visible range (400-700 nm).

Table 1: Physical Properties of Selected this compound Derivatives

| Compound Name | Molecular Formula | Melting Point (°C) | Solubility | λ_max abs (nm) (Solvent) | λ_max em (nm) (Solvent) |

| This compound | C₁₂H₈N₂ | 176.5 | Sparingly soluble in water; Soluble in ethanol, acetone, chloroform | ~363 (Ethanol) | - |

| This compound-1-carboxylic acid (PCA) | C₁₃H₈N₂O₂ | 241-243 | Poor in neutral/acidic water; higher in methanol, ethanol, and basic solutions | ~366 (Methanol) | - |

| Pyocyanin (5-methyl-1-hydroxythis compound) | C₁₃H₁₀N₂O | 133-135 | Soluble in chloroform, partially soluble in water | 690 (in acidic water) | - |

| 2,3-Diaminothis compound | C₁₂H₁₀N₄ | >300 | - | ~417-455 | ~556 |

| 5,10-di(p-cyanophenyl)-5,10-dihydrothis compound (pBN) | C₂₆H₁₆N₄ | - | Soluble in Toluene, THF, CH₂Cl₂ | 371, 427 (Toluene) | 558 (Toluene) |

Chemical Properties of this compound Derivatives

The chemical behavior of phenazines is dominated by the redox activity of the pyrazine ring, which can undergo reversible two-electron reduction. This property is central to their biological activity and applications in areas like redox flow batteries.

Redox Potential

The redox potential of a this compound derivative dictates its ability to act as an electron shuttle. This potential can be precisely tuned by modifying the this compound core with electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

-

Electron-Donating Groups (e.g., -OH, -NH₂) tend to stabilize the oxidized state, shifting the redox potential to more negative values.

-

Electron-Withdrawing Groups (e.g., -Cl, -CN) stabilize the reduced state, shifting the redox potential to more positive values.

This tunability allows for the rational design of this compound molecules for specific applications, such as anolytes in aqueous organic redox flow batteries.

Table 2: Redox Potentials of Selected this compound Derivatives

| Compound | Substituent Type | E°' (V vs. SHE) | Measurement Conditions |

| This compound | Unsubstituted | -0.158 | - |

| Chloro-phenazine | Electron-Withdrawing | -0.054 | - |

| Cyano-phenazine | Electron-Withdrawing | -0.112 | - |

| Dihydroxythis compound sulfonic acid (DHPS) | Electron-Donating | -0.81 | 1 M NaOH |

| 4,4'-((7,8-dimethoxythis compound-2,3-diyl)bis(oxy))dibutyric acid (dMeODBAP) | Electron-Donating | -0.84 | - |

Experimental Protocols

Accurate and reproducible characterization of this compound derivatives relies on standardized experimental procedures. The following sections detail the methodologies for determining the key properties discussed.

Melting Point Determination (Capillary Method)

This method determines the temperature range over which a solid compound transitions to a liquid, providing a key measure of purity.

-

Sample Preparation: A small amount of the dry, finely powdered this compound derivative is packed into a thin-walled capillary tube (sealed at one end) to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated Mel-Temp apparatus.

-

Heating: The sample is heated slowly and steadily, at a rate of approximately 1-2°C per minute near the expected melting point. For an unknown compound, a rapid initial determination can be performed to find the approximate melting point, followed by a slower, more accurate measurement with a fresh sample.

-

Measurement: Two temperatures are recorded: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the entire sample has melted into a clear liquid.

-

Reporting: The result is reported as the melting point range (T1 - T2).

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.

-

Preparation: An excess amount of the solid this compound derivative is added to a known volume of the solvent (e.g., water, ethanol, buffer) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., shaken or stirred) in a constant temperature bath for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: After equilibration, the suspension is allowed to stand, and the saturated solution is carefully separated from the excess solid by filtration or centrifugation. Care must be taken to avoid temperature changes during this step.

-

Quantification: The concentration of the this compound derivative in the clear, saturated filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or a chromatographic method (e.g., HPLC). A calibration curve prepared from standard solutions of known concentrations is used for quantification.

-

Reporting: The solubility is reported in units such as mg/mL or mol/L at the specified temperature.

UV-Vis and Fluorescence Spectroscopy

These techniques provide information on the electronic transitions within the molecule and are used for both qualitative characterization and quantitative analysis.

-

Sample Preparation: A dilute solution of the this compound derivative is prepared in a spectroscopic-grade solvent (e.g., ethanol, acetonitrile, or buffer) in a quartz cuvette (typically with a 1 cm path length). The concentration should be adjusted so that the maximum absorbance is within the optimal range of the spectrophotometer (typically 0.1 to 1.0 AU).

-

UV-Vis Absorption Measurement: The spectrophotometer is first blanked with the pure solvent. The absorption spectrum of the sample is then recorded over a relevant wavelength range (e.g., 200-800 nm). The wavelength(s) of maximum absorbance (λ_max) are identified.

-

Fluorescence Emission Measurement: Using a spectrofluorometer, the sample is excited at or near its absorption maximum (λ_ex). The emission spectrum is then scanned over a longer wavelength range to capture the fluorescence profile and identify the wavelength of maximum emission (λ_em).

-

Data Analysis: The spectra are analyzed to determine λ_max (absorption) and λ_em (emission). For quantitative analysis, the Beer-Lambert law can be applied to the absorption data. Fluorescence quantum yields can be determined relative to a known standard.

Cyclic Voltammetry (CV)

CV is the primary technique for investigating the redox properties of this compound derivatives, allowing for the determination of formal redox potentials (E°').

-

Cell Setup: A standard three-electrode electrochemical cell is used, containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

-

Solution Preparation: The this compound derivative is dissolved at a known concentration (e.g., 1-5 mM) in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, Bu₄NPF₆, in acetonitrile) to ensure conductivity. The solution is typically deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) prior to the experiment, as oxygen is electroactive.

-

Measurement: A potentiostat is used to apply a linearly swept potential to the working electrode. The potential is swept from a starting value to a vertex potential and then reversed back to the start. The resulting current is measured and plotted against the applied potential.

-

Data Analysis: The resulting cyclic voltammogram shows peaks corresponding to oxidation and reduction events. For a reversible process, the formal potential (E°') can be estimated as the average of the anodic (oxidation) and cathodic (reduction) peak potentials (E°' = (E_pa + E_pc)/2). The potential is often reported versus a standard reference, such as the Standard Hydrogen Electrode (SHE), after calibration with an internal standard like the ferrocene/ferrocenium (Fc/Fc⁺) couple.

Key Pathways and Workflows

Visualizing the synthesis and biological roles of phenazines provides a clearer understanding of their context in research and development.

General Synthesis and Characterization Workflow

The most common synthetic routes to the this compound core involve the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. The subsequent characterization confirms the structure and purity of the final product.

Caption: General workflow for this compound synthesis and characterization.

This compound Biosynthesis Pathway

In many bacteria, the this compound core is synthesized from chorismic acid, an intermediate of the shikimate pathway. A conserved set of enzymes (encoded by the phz operon) catalyzes this transformation.

Caption: Simplified bacterial biosynthesis pathway of phenazines from chorismate.

Mechanism of Action: Reactive Oxygen Species (ROS) Generation

A primary mechanism for the antimicrobial and antitumor activity of many phenazines is their ability to undergo redox cycling within cells. This process generates reactive oxygen species (ROS), which can damage DNA, proteins, and lipids, leading to cell death.

References

Phenazine Compounds: A Technical Guide to Pseudomonas Secondary Metabolites for Researchers and Drug Development Professionals

An in-depth exploration of the biosynthesis, regulation, and biological activities of phenazine compounds produced by Pseudomonas species, offering insights for novel therapeutic development.

Introduction

This compound compounds are a class of nitrogen-containing heterocyclic secondary metabolites produced by various bacteria, most notably by species of the genus Pseudomonas. These pigmented, redox-active molecules play a crucial role in the ecological fitness and pathogenicity of their producers. With a broad spectrum of biological activities, including antimicrobial, anti-tumor, and signaling functions, phenazines have garnered significant interest in the fields of drug discovery and biotechnology. This guide provides a comprehensive technical overview of this compound compounds in Pseudomonas, focusing on their biosynthesis, the intricate regulatory networks that control their production, their diverse biological roles, and the experimental methodologies used for their study.

This compound Biosynthesis Pathway

The core of this compound biosynthesis in Pseudomonas begins with the shikimate pathway, a common route for the production of aromatic compounds in bacteria.[1] The central precursor, chorismic acid, is converted to the foundational this compound structure, this compound-1-carboxylic acid (PCA), through a series of enzymatic reactions encoded by a conserved gene cluster.[2][3][4]

Pseudomonas aeruginosa, a well-studied opportunistic pathogen, possesses two nearly identical operons, phzA1B1C1D1E1F1G1 (phz1) and phzA2B2C2D2E2F2G2 (phz2), responsible for the synthesis of PCA.[2] While both operons encode the enzymes for PCA production, they are differentially regulated, allowing the bacterium to fine-tune this compound output in response to environmental cues.

From PCA, a variety of this compound derivatives are synthesized through the action of modifying enzymes. Key modifications include:

-

Pyocyanin (PYO): The conversion of PCA to the blue-green pigment pyocyanin is a two-step process catalyzed by the products of the phzM and phzS genes. PhzM, a methyltransferase, converts PCA to 5-methylthis compound-1-carboxylic acid betaine, which is then converted to pyocyanin by the flavin-containing monooxygenase, PhzS.

-

This compound-1-carboxamide (PCN): The enzyme encoded by the phzH gene is responsible for the conversion of PCA to PCN.

-

1-Hydroxythis compound (1-OH-PHZ): The PhzS enzyme can also convert PCA to 1-hydroxythis compound.

Figure 1: Core this compound biosynthesis pathway in Pseudomonas aeruginosa.

Regulation of this compound Production

The production of this compound compounds in Pseudomonas is tightly controlled by a complex and hierarchical regulatory network, with quorum sensing (QS) playing a central role. QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression in a population density-dependent manner. In P. aeruginosa, three interconnected QS systems, las, rhl, and pqs, are the primary regulators of this compound biosynthesis.

-

The las system: This system, controlled by the regulator LasR and its autoinducer 3-oxo-C12-HSL, acts at the top of the QS hierarchy and positively regulates the rhl and pqs systems.

-

The rhl system: Governed by the regulator RhlR and its autoinducer C4-HSL, the rhl system directly activates the expression of the phz1 operon.

-

The pqs system: This system utilizes quinolone signals, such as the Pseudomonas quinolone signal (PQS), and its regulator PqsR (MvfR) to control the expression of the phz2 operon. It also has a positive effect on the rhl system.

The differential regulation of the two phz operons allows for nuanced control of this compound production. For instance, the phz1 operon is primarily regulated by the rhl QS system, while the phz2 operon is under the control of the pqs system. This intricate network enables P. aeruginosa to produce specific phenazines in response to different environmental and physiological conditions. For example, this compound production in biofilms is mediated exclusively through the phz2 operon.

References

- 1. Frontiers | Biosynthesis and genetic engineering of this compound-1-carboxylic acid in Pseudomonas chlororaphis Lzh-T5 [frontiersin.org]

- 2. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]

- 3. Functional Analysis of Genes for Biosynthesis of Pyocyanin and this compound-1-Carboxamide from Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Differential Regulation of the this compound Biosynthetic Operons by Quorum Sensing in Pseudomonas aeruginosa PAO1-N [frontiersin.org]

The Core Redox Properties of Phenazine Molecules: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals